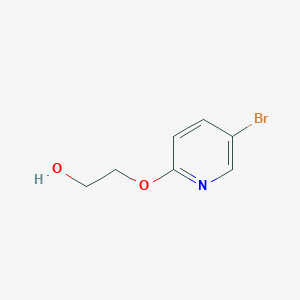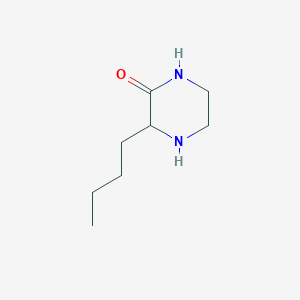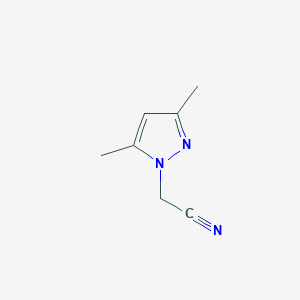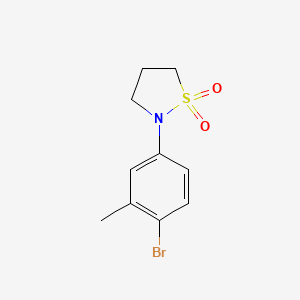
N-(2-Cyanophenyl)picolinamide
Overview
Description
N-(2-Cyanophenyl)picolinamide is a chemical compound with the molecular formula C13H9N3O and a molecular weight of 223.23 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of N-(2-Cyanophenyl)picolinamide consists of a picolinamide group (a pyridine ring with an amide functional group) attached to a cyanophenyl group (a benzene ring with a cyano functional group) .Physical And Chemical Properties Analysis
N-(2-Cyanophenyl)picolinamide is a solid at room temperature . It has a predicted boiling point of 335.5±22.0 °C and a predicted density of 1.28±0.1 g/cm3 . The pKa is predicted to be 10.81±0.70 .Scientific Research Applications
Comprehensive Analysis of N-(2-Cyanophenyl)picolinamide Applications
N-(2-Cyanophenyl)picolinamide is a chemical compound with the molecular formula
C13H9N3O C_{13}H_{9}N_{3}O C13H9N3O
and a molecular weight of 223.23 . It has various applications in scientific research, particularly due to its role in catalysis and synthesis. Below is a detailed analysis of its unique applications across different fields of research.Biocatalysis
Nitrilase Enzyme Activity Modification: N-(2-Cyanophenyl)picolinamide has been used in studies to modify the activity of nitrilase enzymes. Researchers have successfully increased the secondary activity of nitrilase from Acidovorax facilis 72 W towards 2-cyanopyridine by 196-fold, leading to the efficient production of 2-picolinamide . This modification shows potential for industrial applications where high specificity and efficiency of amide production are required.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-cyanophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c14-9-10-5-1-2-6-11(10)16-13(17)12-7-3-4-8-15-12/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOBXBANKIGTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640853 | |
| Record name | N-(2-Cyanophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanophenyl)picolinamide | |
CAS RN |
304650-02-0 | |
| Record name | N-(2-Cyanophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-cyanophenyl)pyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1290789.png)






![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)

